molecular formula C13H15N3OS2 B12250774 N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide

Cat. No.: B12250774
M. Wt: 293.4 g/mol
InChI Key: PGQGUXXNHNEESM-UHFFFAOYSA-N
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Description

N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazole ring, a thieno[3,2-c]pyridine ring, and an acetamide group

Properties

Molecular Formula

C13H15N3OS2

Molecular Weight

293.4 g/mol

IUPAC Name

2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-N-(4-methyl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C13H15N3OS2/c1-9-8-19-13(14-9)15-12(17)7-16-4-2-11-10(6-16)3-5-18-11/h3,5,8H,2,4,6-7H2,1H3,(H,14,15,17)

InChI Key

PGQGUXXNHNEESM-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CN2CCC3=C(C2)C=CS3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and thieno[3,2-c]pyridine intermediates, which are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include thionyl chloride, acetic anhydride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(4-methyl-1,3-thiazol-2-yl)-2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}acetamide
  • Thiazole derivatives
  • Thieno[3,2-c]pyridine derivatives

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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